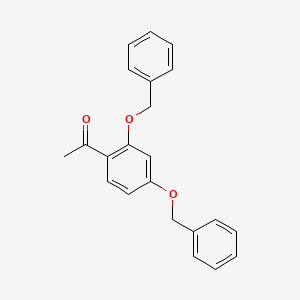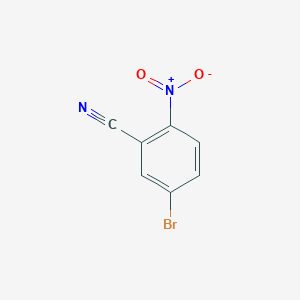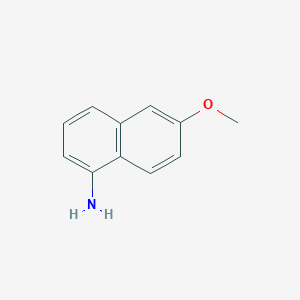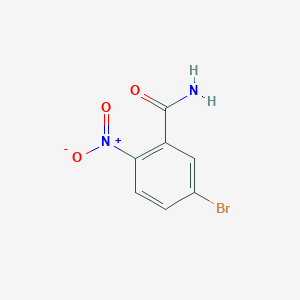![molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3](/img/structure/B1267455.png)
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
説明
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a derivative within the pyrazolo[3,4-d]pyrimidine class, which is known for its versatile biological activities and chemical properties. These compounds are structurally analogous to purines and have shown significant biological activities, including antiviral, antitumor, and enzyme inhibition properties due to their interaction with various biological molecules (Trentini et al., 2023).
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives involves several key steps, including halogenation, glycosylation, and functional group transformations. For instance, glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine has been described, indicating a method for introducing various substituents into the pyrazolo[3,4-d]pyrimidine scaffold, further allowing for the development of novel compounds with potential biological activities (H. Cottam et al., 1984).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies have revealed detailed insights into the molecular conformation, bonding, and interactions of these compounds, which are crucial for understanding their chemical reactivity and biological activities.
Chemical Reactions and Properties
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions that modify its structure and properties. These reactions include nucleophilic substitution, halogenation, and coupling reactions, which have been exploited to synthesize a wide range of derivatives with enhanced biological activities. For example, the bromination reaction at the 3-position of pyrazolo[1,5-a]pyrimidines has been investigated, demonstrating the regioselective synthesis of halomethylated derivatives (M. Martins et al., 2009).
科学的研究の応用
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
-
- Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
-
- Application: Pyrazolo[3,4-d]pyrimidines with different substituents in position N1, C4 and C6 were tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
- Method: The antibacterial activity of a representative set of pyrazolo[3,4-d]pyrimidines was tested .
- Results: The results of this study are not specified in the available resources .
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
- Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
-
- Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
-
- Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
-
1H-Pyrazolo[3,4-b]pyridines: Biomedical Applications
- Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
-
Anticancer Activity with Key Emphasis on SAR
- Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
-
- Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
- Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
- Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHFCAMBZNSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321105 | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
90914-41-3 | |
| Record name | 90914-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



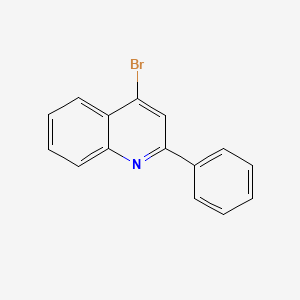
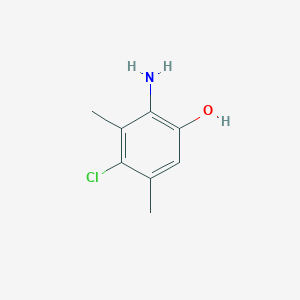
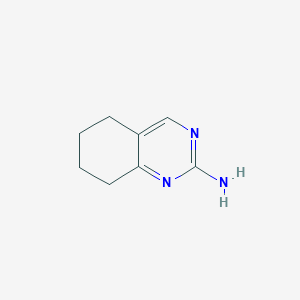
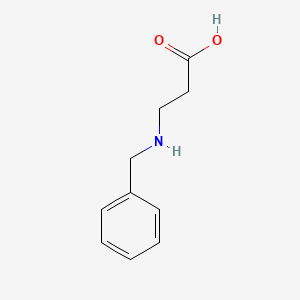
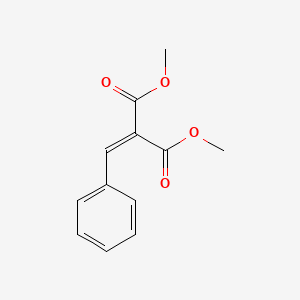
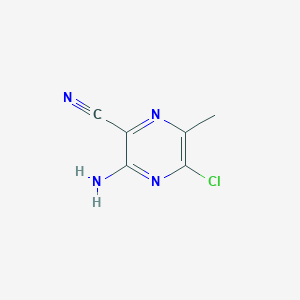
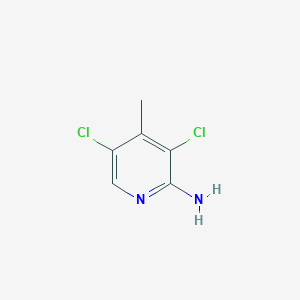
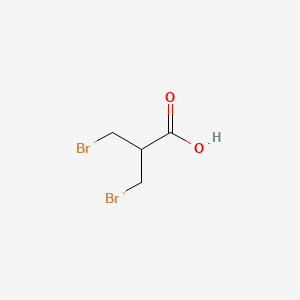
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
